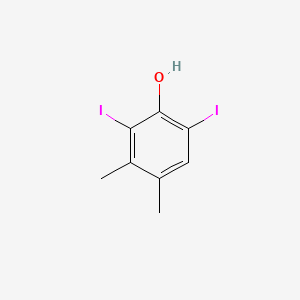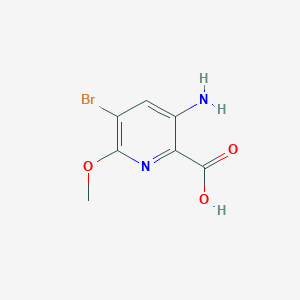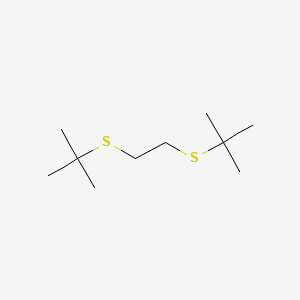
1,2-Bis(tert-butylthio)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,7,7-Tetramethyl-3,6-dithiaoctane is an organic compound with the molecular formula C10H22S2. It is characterized by the presence of two sulfur atoms and four methyl groups, making it a unique structure in the realm of organosulfur compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7,7-tetramethyl-3,6-dithiaoctane typically involves the reaction of 2,2,7,7-tetramethyl-3,6-dithiaoctane with appropriate reagents under controlled conditions. One common method includes the use of ethanediylbis(thio) as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the successful formation of the compound.
Industrial Production Methods: Industrial production of 2,2,7,7-tetramethyl-3,6-dithiaoctane may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, distillation, and crystallization to obtain the final product in a commercially viable form .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,7,7-Tetramethyl-3,6-dithiaoctane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur atoms, which can participate in redox processes and nucleophilic substitution .
Common Reagents and Conditions: Common reagents used in the reactions of 2,2,7,7-tetramethyl-3,6-dithiaoctane include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of 2,2,7,7-tetramethyl-3,6-dithiaoctane depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or disulfides .
Applications De Recherche Scientifique
2,2,7,7-Tetramethyl-3,6-dithiaoctane has a wide range of applications in scientific research In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it can serve as a probe for studying sulfur-containing biomoleculesAdditionally, in industry, it is utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2,2,7,7-tetramethyl-3,6-dithiaoctane involves its interaction with molecular targets and pathways in biological systems. The sulfur atoms in the compound can form covalent bonds with proteins and enzymes, modulating their activity and function. This interaction can lead to various biological effects, including changes in cellular signaling and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2,2,7,7-tetramethyl-3,6-dithiaoctane include other organosulfur compounds such as 2,2,7,7-tetramethyl-4,5-dithiaoctane and ethylene glycol bis(trimethylsilyl ether) .
Uniqueness: What sets 2,2,7,7-tetramethyl-3,6-dithiaoctane apart from similar compounds is its unique structure, which includes two sulfur atoms and four methyl groups. This configuration imparts distinctive chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
5862-62-4 |
|---|---|
Formule moléculaire |
C10H22S2 |
Poids moléculaire |
206.4 g/mol |
Nom IUPAC |
2-(2-tert-butylsulfanylethylsulfanyl)-2-methylpropane |
InChI |
InChI=1S/C10H22S2/c1-9(2,3)11-7-8-12-10(4,5)6/h7-8H2,1-6H3 |
Clé InChI |
HPSWXOHTKYJSJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SCCSC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




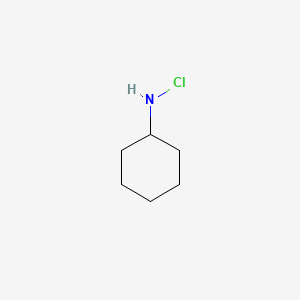
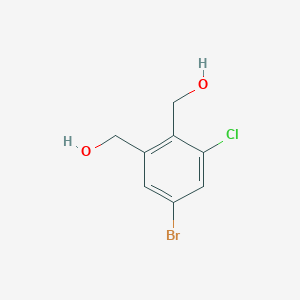
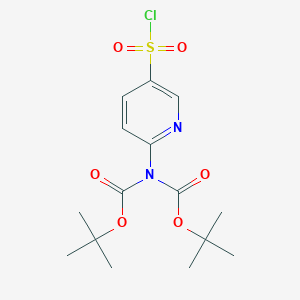
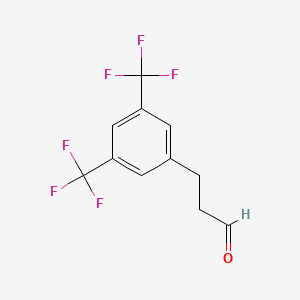
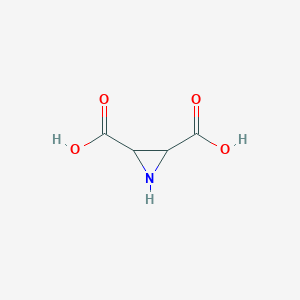

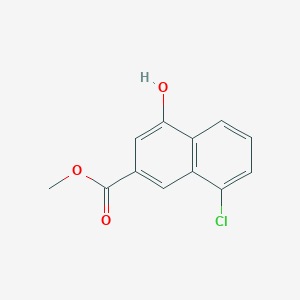

![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13940036.png)
